molecular formula C12H15NO5 B14776897 tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate

tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate

Cat. No.: B14776897
M. Wt: 253.25 g/mol
InChI Key: UBPXDCGXCHGADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate is a chemical compound with the molecular formula C13H17NO4 It is known for its unique structure, which includes a tert-butyl group and a hydroxybenzo[d][1,3]dioxol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate typically involves the reaction of 7-hydroxybenzo[d][1,3]dioxole with tert-butyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound has shown potential as an antitumor agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. In cancer cells, it has been shown to induce apoptosis and cause cell cycle arrest, leading to the inhibition of cell proliferation. The compound’s ability to interact with cellular proteins and enzymes is believed to be responsible for its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate stands out due to its unique combination of a tert-butyl group and a hydroxybenzo[d][1,3]dioxol moiety. This structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

tert-butyl N-(7-hydroxy-1,3-benzodioxol-5-yl)carbamate

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(15)13-7-4-8(14)10-9(5-7)16-6-17-10/h4-5,14H,6H2,1-3H3,(H,13,15)

InChI Key

UBPXDCGXCHGADK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C2C(=C1)OCO2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.